molecular formula C16H13N3O2S B2991705 7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-57-5

7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2991705
CAS RN: 896324-57-5
M. Wt: 311.36
InChI Key: KYSZKVAKDXCYGR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimido[1,2-a][1,3,5]triazin-6-one . These types of compounds are a special class of heterocyclic compounds and have been used in the design of biologically important organic molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,4,7-trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-ones have been synthesized by introducing substituents into positions 2 and 7 of the ring .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the activities observed in similar compounds . Additionally, its potential use in the development of new high performing explosive materials could be explored .

properties

IUPAC Name

7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-7-8-14-17-15(18-16(21)19(14)9-11)22-10-13(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZKVAKDXCYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321317
Record name 7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

896324-57-5
Record name 7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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